(Aminomethyl)phosphonic acid

Catalog No.
S598531
CAS No.
1066-51-9
M.F
CH6NO3P
M. Wt
111.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Aminomethyl)phosphonic acid

CAS Number

1066-51-9

Product Name

(Aminomethyl)phosphonic acid

IUPAC Name

aminomethylphosphonic acid

Molecular Formula

CH6NO3P

Molecular Weight

111.04 g/mol

InChI

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)

InChI Key

MGRVRXRGTBOSHW-UHFFFAOYSA-N

SMILES

C(N)P(=O)(O)O

Synonyms

(aminomethyl)phosphonic acid, 1-aminomethylphosphonate, 1-aminomethylphosphonic acid, 1-aminomethylphosphonic acid, ammonium salt, 1-aminomethylphosphonic acid, calcium salt, 1-aminomethylphosphonic acid, disodium salt, 1-aminomethylphosphonic acid, hydrochloride, 1-aminomethylphosphonic acid, magnesium salt, 1-aminomethylphosphonic acid, monosulfate, 1-aminomethylphosphonic acid, potassium salt, 1-aminomethylphosphonic acid, sodium salt, 1-aminomethylphosphonic acid, sulfate (2:1), AMeP

Canonical SMILES

C(N)P(=O)(O)O

The exact mass of the compound (Aminomethyl)phosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30076. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

(Aminomethyl)phosphonic acid (AMPA) is a highly polar, low-molecular-weight aminophosphonate characterized by a primary amine and a terminal phosphonic acid group. As a zwitterionic building block, it is heavily utilized across the agrochemical, water treatment, and advanced materials sectors. Key procurement-relevant properties include its exceptional aqueous solubility, high thermal stability (melting point >300 °C), and its utility as a tridentate ligand in metal-coordination chemistry. Unlike complex polyphosphonates or secondary-amine analogs, AMPA offers a sterically unhindered primary amine, making it a highly efficient and reactive precursor for the synthesis of functionalized chelating resins, metal-organic frameworks (MOFs), and advanced industrial antiscalants [1].

Substituting AMPA with its parent compound, glyphosate, or its carboxylic analog, glycine, frequently fails in industrial synthesis and material science due to fundamental differences in coordination chemistry, solubility, and reactivity. Glyphosate possesses a secondary amine and an additional carboxylate group, which alters its ionic state (2- at neutral pH vs. AMPA's 1-) and prevents it from undergoing primary-amine-specific functionalizations, such as the Irani-Moedritzer reaction used to synthesize polyphosphonate antiscalants. Furthermore, AMPA exhibits a nearly 140-fold higher aqueous solubility than glyphosate, fundamentally changing maximum precursor concentrations in aqueous synthesis routes. Glycine, while structurally similar, lacks the phosphonate moiety entirely, rendering it incapable of the strong, tridentate metal-oxide binding required for high-performance heavy-metal chelating resins and robust MOF nodes [1].

Aqueous Solubility and Process Concentration Limits

In aqueous processing and formulation, the solubility limit of a precursor dictates the efficiency and scalability of the synthesis route. AMPA demonstrates exceptional hydrophilicity, achieving an aqueous solubility of 1467 g/L at 20 °C. In direct contrast, its parent compound glyphosate achieves only 10.5 g/L under identical conditions. This massive differential allows AMPA to be processed at significantly higher molar concentrations in water-based synthesis protocols, reducing solvent volumes, lowering reactor size requirements, and enabling high-density functionalization in resin manufacturing [1].

Evidence DimensionAqueous solubility at 20 °C
Target Compound Data1467 g/L
Comparator Or BaselineGlyphosate (10.5 g/L)
Quantified Difference~140-fold higher aqueous solubility
ConditionsAqueous solution at 20 °C

Higher solubility enables more concentrated aqueous synthesis routes, lowering reactor volume requirements and solvent waste during scale-up.

Chemical Stability and Environmental Persistence

For applications requiring long-term stability or when procured as an analytical marker, AMPA provides significantly higher persistence than complex aminophosphonates. Environmental degradation kinetic models demonstrate that AMPA has a dissipation half-life (DT50) ranging from 283.6 to 633.1 days in soil matrices. In contrast, glyphosate degrades much more rapidly, with a DT50 ranging from 9.4 to 700 days, often exhibiting near-complete primary degradation within weeks depending on microbial activity. This superior baseline stability makes AMPA a highly reliable persistent marker and a robust structural moiety for long-lifecycle materials [1].

Evidence DimensionEnvironmental dissipation half-life (DT50)
Target Compound Data283.6 to 633.1 days
Comparator Or BaselineGlyphosate (9.4 to 700 days)
Quantified DifferenceSignificantly longer minimum baseline stability and narrower degradation variance
ConditionsSoil matrix degradation kinetics

High chemical persistence is critical for formulating stable analytical standards and designing materials that resist rapid microbial or hydrolytic degradation.

Metal Oxide Adsorption and Coordination Chemistry

AMPA's coordination chemistry is driven by its ability to act as a tridentate ligand, utilizing the nitrogen and two phosphonate oxygens. In competitive adsorption assays on metal oxide surfaces (such as goethite) at pH 5.4 to 7.0, AMPA exists predominantly in a 1- ionic state, whereas glyphosate exists in a 2- state. This difference in charge density and the absence of a bulky carboxylate group allows AMPA to compete more effectively with inorganic phosphates for surface adsorption sites, achieving different saturation limits and binding affinities than its secondary-amine counterpart. This makes AMPA highly effective for functionalizing metal-organic frameworks and heavy-metal scavenging resins [1].

Evidence DimensionIonic state and metal-oxide adsorption behavior
Target Compound Data1- ionic state (pH 5.4-7.0), strong competitive adsorption
Comparator Or BaselineGlyphosate (2- ionic state)
Quantified DifferenceDistinct charge state leading to altered surface saturation limits and stronger phosphate competition
ConditionsAqueous metal oxide (goethite) suspension at pH 5.4-7.0

The unique charge and lower steric bulk of AMPA allow for denser ligand packing and stronger binding in metal-scavenging resins and MOF synthesis.

Synthesis of Heavy Metal Chelating Resins

Leveraging its unhindered primary amine and high aqueous solubility, AMPA is an ideal precursor for polymerizable monomers (e.g., N,N-diallyl-N-aminomethylphosphonic acid). When cross-linked into resins, AMPA's tridentate coordination capability strongly binds Co(II) and other heavy metals, making it a critical raw material for advanced water treatment and hydrometallurgical recovery systems [1].

Precursor for Advanced Industrial Antiscalants

AMPA serves as a direct building block for synthesizing multi-phosphonate antiscalants, such as ATMP (aminotris(methylenephosphonic acid)). Its primary amine readily undergoes the Irani-Moedritzer reaction, a functionalization pathway that secondary amines like glyphosate cannot achieve, allowing manufacturers to produce high-efficiency scale inhibitors for industrial cooling towers and boilers[2].

Certified Reference Materials for Environmental Monitoring

Due to its high environmental persistence (DT50 > 280 days) and its status as the primary degradation metabolite of global herbicides, highly pure AMPA is procured as an essential calibration standard. It is strictly required for LC-MS/MS and IC-MS/MS workflows in municipal water quality testing and agricultural runoff monitoring[3].

XLogP3

-4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

111.00853005 g/mol

Monoisotopic Mass

111.00853005 g/mol

Heavy Atom Count

6

UNII

90825O5C1U

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 9 of 47 companies with hazard statement code(s):;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1066-51-9

Wikipedia

Aminomethylphosphonic_acid

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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